2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-1,3-thiazol-2-ylacetamide
Overview
Description
2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-1,3-thiazol-2-ylacetamide is a chemical compound that has been synthesized for scientific research purposes. This compound is known to exhibit various biochemical and physiological effects, making it a potential candidate for future drug development.
Mechanism of Action
The mechanism of action of 2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-1,3-thiazol-2-ylacetamide involves the inhibition of certain enzymes that are involved in cell growth and survival. Specifically, it inhibits the activity of tyrosine kinases, which are essential for the activation of various signaling pathways that promote cell growth and proliferation. Inhibition of these enzymes leads to the induction of apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are diverse. It has been found to exhibit potent antitumor activity, as mentioned earlier. Additionally, it has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant activities. It has also been found to inhibit the growth of certain bacteria and fungi, making it a potential candidate for the development of new antibiotics.
Advantages and Limitations for Lab Experiments
One of the major advantages of 2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-1,3-thiazol-2-ylacetamide is its potent antitumor activity. This makes it a potential candidate for the development of new anticancer drugs. Additionally, it exhibits a range of other biochemical and physiological effects, making it a versatile compound for scientific research. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are several future directions for the research and development of 2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-1,3-thiazol-2-ylacetamide. One potential direction is the development of new anticancer drugs based on this compound. Additionally, further research is needed to elucidate the mechanism of action of this compound and to identify potential targets for drug development. Furthermore, research is needed to investigate the potential use of this compound as an antibiotic or antifungal agent. Overall, this compound is a promising compound for scientific research and has the potential to lead to the development of new drugs for various applications.
Scientific Research Applications
2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-1,3-thiazol-2-ylacetamide has been extensively used in scientific research for various applications. One of the major applications of this compound is in the field of cancer research. It has been found to exhibit potent antitumor activity against various cancer cell lines. It acts by inhibiting the activity of certain enzymes that are essential for cancer cell survival. This makes it a potential candidate for the development of new anticancer drugs.
properties
IUPAC Name |
2-(3-methyl-4-oxoquinazolin-2-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2S2/c1-18-12(20)9-4-2-3-5-10(9)16-14(18)22-8-11(19)17-13-15-6-7-21-13/h2-7H,8H2,1H3,(H,15,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUUBGXWJPDBQJV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2N=C1SCC(=O)NC3=NC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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